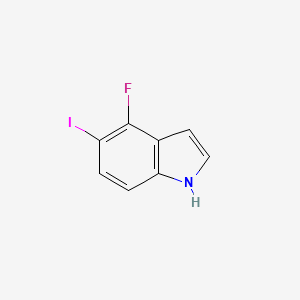

4-Fluoro-5-iodo-1H-indole

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZOJLRQMRDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-iodo-1H-indole

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of significant interest to the pharmaceutical and agrochemical research sectors. The strategic placement of both a fluorine and an iodine atom on the indole scaffold imparts unique electronic and steric characteristics that are crucial for modulating biological activity and pharmacokinetic profiles. This document consolidates available data on its structural, spectroscopic, and chromatographic properties, offering field-proven insights and detailed experimental protocols for its characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of halogen atoms, particularly fluorine and iodine, is a well-established strategy to enhance the therapeutic potential of lead compounds. Fluorine, with its small size and high electronegativity, can improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing bioavailability.[2][3] Iodine, a larger and more polarizable halogen, can participate in halogen bonding—a specific and directional non-covalent interaction—and serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.

This compound combines these features, making it a valuable building block for creating structurally diverse compound libraries. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, purification, formulation, and for interpreting structure-activity relationships (SAR). This guide serves as a foundational resource for scientists working with this and structurally related molecules.

Molecular and Structural Properties

The structural integrity and identity of a compound are the bedrock of all subsequent analysis. This compound is an aromatic heterocyclic compound with the empirical formula C₈H₅FIN.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅FIN | Calculated |

| Molecular Weight | 261.04 g/mol | Calculated |

| CAS Number | Not publicly assigned | - |

| Isomeric CAS | 955978-88-8 (for 5-Fluoro-4-iodo-1H-indole) | [4] |

| InChI Key | (Predicted) | - |

| SMILES | C1=C(C2=C(C=C1F)I)NC=C2 | - |

Core Physicochemical Data Summary

The physical properties of a molecule dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited, the following table includes predicted values and data from analogous compounds to provide a robust profile.

| Parameter | Predicted/Analog Value | Rationale & Significance |

| Physical Form | Expected to be a solid at room temperature | High molecular weight and potential for intermolecular interactions (N-H hydrogen bonding, halogen bonding) favor a solid state. |

| Melting Point (°C) | > 32 °C | The related 4-fluoroindole has a melting point of 30-32 °C.[5] The addition of the heavier iodine atom is expected to increase this value significantly due to increased molecular weight and stronger intermolecular forces. |

| Boiling Point (°C) | High; likely decomposes before boiling at atm. pressure | Indole derivatives often have high boiling points. Vacuum distillation would be required. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents; very low solubility in water. | The indole N-H provides some hydrogen bonding capability, but the overall structure is largely hydrophobic. This solubility profile is critical for selecting solvents for reactions, purification, and biological assays. |

| pKa (Indole N-H) | ~16-17 | The indole N-H is weakly acidic. The electron-withdrawing effects of fluorine and iodine are expected to have a minor acidifying effect compared to unsubstituted indole. |

| LogP (Predicted) | ~3.0 - 3.5 | The presence of two halogens significantly increases lipophilicity compared to indole (LogP ≈ 2.1). This is a key parameter for predicting membrane permeability and bioavailability.[2] |

Spectroscopic and Chromatographic Profile

Accurate characterization is essential for confirming the identity and purity of this compound. The following sections detail the expected spectroscopic signatures and chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. The predicted spectra for this compound are as follows:

-

¹H NMR: The spectrum will show distinct signals for the five protons. The N-H proton will appear as a broad singlet far downfield (>11 ppm in DMSO-d₆). The protons on the pyrrole ring (H2, H3) will appear as multiplets around 6.5-7.5 ppm. The two remaining protons on the benzene ring (H6, H7) will be doublets, with their chemical shifts and coupling constants influenced by both the fluorine and iodine atoms. The H6 proton, being ortho to the iodine, will be shifted downfield.

-

¹³C NMR: The spectrum will display eight distinct signals for the carbon atoms. The carbon atom attached to fluorine (C4) will show a large one-bond coupling constant (¹JC-F) of approximately 240-250 Hz. The carbon attached to iodine (C5) will have its chemical shift influenced by the heavy atom effect. Data from related compounds like this compound-3-carbaldehyde can provide reference points for expected shifts.[6]

-

¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected for the fluorine at the C4 position. The chemical shift, typically reported relative to a standard like CFCl₃, will be in the characteristic range for an aryl fluoride (~ -110 to -140 ppm).[7][8] The signal will show coupling to adjacent protons (H3 and the proton at C5 in a non-iodinated analog), which will be absent here.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Expected Molecular Ion (M⁺): An intense peak at m/z ≈ 261.94, corresponding to the molecular formula C₈H₅FIN.

-

Key Signature: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from the halogen will be observed, unlike with chlorine or bromine compounds.[9] A prominent peak at m/z 127, corresponding to the I⁺ ion, is often a characteristic fragment for iodine-containing compounds.[9] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within 5 ppm, which validates the elemental composition.[10][11]

Chromatographic Behavior

Chromatography is indispensable for the purification and purity assessment of the compound.

-

Thin-Layer Chromatography (TLC): For a quick purity check, a mobile phase of ethyl acetate/petroleum ether (e.g., 1:2 or 1:3 v/v) on a silica gel plate is appropriate. The compound will be visible under UV light (254 nm). The Rf value for a related carbaldehyde derivative was 0.30 in a 1:2 mixture, suggesting the target compound will have a slightly higher Rf due to reduced polarity.[6]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purity analysis. A C18 column with a gradient elution using acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid as a modifier) provides excellent resolution for halogenated indoles.[12][13][14] Detection is typically performed using a UV detector at wavelengths around 220 nm and 280 nm.

Experimental Protocols: A Practical Approach

This section provides standardized, self-validating protocols for the characterization of this compound.

Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for preventing the exchange of the labile N-H proton, which appears as a sharp singlet. CDCl₃ is an alternative if the compound is sufficiently soluble.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference or the instrument's internal lock frequency is typically used.

-

Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H. Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so acquisition is typically rapid.

-

Data Processing and Validation: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to confirm proton ratios. Correlate the observed chemical shifts, multiplicities, and coupling constants with the expected structure.

Protocol: RP-HPLC Purity Assessment

Objective: To determine the purity of a sample of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute this solution to ~0.1 mg/mL with the initial mobile phase composition.

-

Instrumentation & Column:

-

HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

-

Mobile Phase:

-

A: Water + 0.1% TFA

-

B: Acetonitrile + 0.1% TFA

-

Causality: TFA is used as an ion-pairing agent to improve peak shape, especially for the slightly acidic indole N-H.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

-

-

Data Analysis and Validation: Integrate the peak areas of all detected signals. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A blank run (injecting only the mobile phase) should be performed to identify any system peaks.

Visualized Workflows and Relationships

Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized batch of this compound.

Caption: A standard workflow for the identity and purity confirmation of this compound.

Structure-Property-Application Relationship

This diagram illustrates how the specific structural features of the molecule influence its properties and, consequently, its utility in drug development.

Caption: Relationship between molecular structure, properties, and drug discovery applications.

Conclusion

This compound is a strategically designed synthetic building block with a rich physicochemical profile. Its halogenated structure provides a powerful combination of metabolic stability, enhanced lipophilicity, and potential for specific protein-ligand interactions through halogen bonding. While comprehensive experimental data for this specific isomer remains to be fully published, this guide synthesizes predicted data, analog comparisons, and robust analytical protocols to provide a solid foundation for its use. The detailed methodologies and workflows presented herein are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently utilize this promising molecule in their drug discovery and development endeavors.

References

- Reddy, V. P., et al. (2018). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.

- García-García, P., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry.

-

Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]

-

Wang, J., et al. (2020). Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Yang, Y., et al. (2016). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Available at: [Link]

-

Jee, J., & BMRB. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR. Available at: [Link]

-

Request PDF. (n.d.). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry. Available at: [Link]

-

Payne, J. T., et al. (2015). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. Available at: [Link]

-

LeMaster, C. B., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

Paul, S., et al. (n.d.). Supporting Information. New Journal of Chemistry. Available at: [Link]

-

Singh, P., et al. (2020). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Request PDF. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Tars, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Supporting Information. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane. Available at: [Link]

-

Tars, K., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry. Available at: [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

-

PubChem. (n.d.). 5-bromo-4-fluoro-1H-indole. National Center for Biotechnology Information. Available at: [Link]

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

Sarwar, A., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

-

Zhang, X., et al. (2023). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoroindole. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 4. labshake.com [labshake.com]

- 5. 4-フルオロインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Identification of Organic Iodine Compounds and Their Transformation Products in Edible Iodized Salt Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

Introduction: The Strategic Importance of 4-Fluoro-5-iodo-1H-indole

An In-depth Technical Guide to the Structural Characterization of 4-Fluoro-5-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of halogen atoms, such as fluorine and iodine, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while the iodo group serves as a versatile synthetic handle for further elaboration, particularly in cross-coupling reactions.

This compound is a prime example of such a strategically "decorated" building block. Its utility in the synthesis of complex drug candidates and molecular probes necessitates an unambiguous and robust characterization of its structure.[3] This guide provides a comprehensive framework for the structural elucidation of this compound, grounded in field-proven analytical techniques. We will not merely list protocols but explain the causal logic behind each experimental choice, ensuring a self-validating and authoritative characterization workflow.

An Integrated Approach to Structural Elucidation

The definitive characterization of a novel or synthesized compound like this compound relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a robust validation. This guide focuses on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational (FTIR) Spectroscopy, and the gold standard, X-Ray Crystallography.

Caption: Integrated workflow for the structural validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule in solution. For a compound containing ¹H, ¹³C, and ¹⁹F, a suite of NMR experiments is required to assemble the complete structural picture.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other nuclei (spin-spin coupling). The fluorine and iodine substituents dramatically influence the chemical shifts of the aromatic protons through their respective electronic effects (inductive and resonance). Furthermore, the spin-active ¹⁹F nucleus (I=½) will couple to nearby protons, providing critical through-bond proximity information.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Rationale |

|---|---|---|---|---|

| NH -1 | ~11.5 - 12.5 | br s | - | Typical for indole N-H in DMSO; broad due to exchange. |

| H-2 | ~7.4 - 7.6 | t | J ≈ 2.8 | Coupled to H-3 and potentially a small ⁴J(H,F). |

| H-3 | ~6.5 - 6.7 | t | J ≈ 2.8 | Coupled to H-2 and H-1 proton. |

| H-6 | ~7.1 - 7.3 | dd | ³J(H,H) ≈ 8.7, ⁴J(H,F) ≈ 4.5 | Coupled to H-7 and the fluorine at C-4. |

| H-7 | ~7.6 - 7.8 | d | ³J(H,H) ≈ 8.7 | Coupled only to H-6. |

Note: Predictions are based on data from analogous substituted indoles. Actual values may vary.[4]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Acquisition: Acquire a standard 1D proton spectrum. Key parameters include a 90° pulse angle, a spectral width covering ~0-13 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).[4] Integrate the signals to determine relative proton counts.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR reveals the number of unique carbon environments. The key diagnostic feature for this molecule will be the carbon-fluorine couplings (¹J(C,F), ²J(C,F), etc.), which are typically large and unmistakable. The C-4 signal will appear as a large doublet due to its direct bond to fluorine, while adjacent carbons will show smaller couplings. The carbon bonded to iodine (C-5) is expected to be shifted upfield due to the "heavy atom effect."

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Carbon Position | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

|---|---|---|---|

| C-2 | ~125 | s | - |

| C-3 | ~103 | d | ⁴J(C,F) ≈ 3-5 |

| C-3a | ~128 | d | ²J(C,F) ≈ 10-15 |

| C-4 | ~155 | d | ¹J(C,F) ≈ 240-250 |

| C-5 | ~85 | d | ²J(C,F) ≈ 20-25 |

| C-6 | ~122 | d | ³J(C,F) ≈ 5-8 |

| C-7 | ~114 | s | - |

| C-7a | ~136 | s | - |

Note: Predictions are based on established C-F coupling patterns and data from similar fluoroindoles.[5][6]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Spectrometer Setup: Use the same sample and instrument setup as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program like zgpg30 is used. Key parameters include a 30° pulse angle to allow for faster repetition, a wide spectral width (~0-160 ppm), and a longer acquisition time with a higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is standard.

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique that provides a clean spectrum with a wide chemical shift range, making it exceptionally useful for confirming the presence and electronic environment of fluorine.[7] For this compound, a single resonance is expected. Its chemical shift is diagnostic of an aryl fluoride, and its multiplicity will reveal couplings to nearby protons (H-3 and H-6), confirming its position on the aromatic ring.

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample and Spectrometer Setup: Use the same sample. The spectrometer must be equipped with a broadband or fluorine-capable probe.

-

Acquisition: Acquire a standard 1D ¹⁹F spectrum. No proton decoupling is initially applied in order to observe the H-F couplings. The chemical shift range for fluorine is large, so a spectral width of -100 to -180 ppm (relative to CFCl₃) is a good starting point for aryl fluorides.[8]

-

Processing: Process and reference the spectrum. The multiplicity of the signal should be analyzed to confirm coupling to aromatic protons.

Caption: Key NMR couplings confirming the structure of this compound.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is critical as it measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the unambiguous determination of the elemental formula. Halogens have characteristic isotopic signatures.[9] While fluorine is monoisotopic (¹⁹F), iodine is also monoisotopic (¹²⁷I), so no characteristic M+2 peak will be observed from the halogens, simplifying the spectrum.[10]

Predicted HRMS Data

| Species | Formula | Calculated Exact Mass |

|---|---|---|

| [M]+• | C₈H₅FIN | 260.9445 |

| [M+H]⁺ | C₈H₆FIN | 261.9523 |

| [M+Na]⁺ | C₈H₅FINNa | 283.9343 |

Experimental Protocol: HRMS (ESI) Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions. The mass range should be set appropriately (e.g., m/z 100-500). The instrument's high resolution will allow for the measurement of the ion's exact mass.

-

Data Analysis: Compare the measured exact mass of the most abundant ion (typically [M+H]⁺) with the theoretical calculated mass for the expected formula C₈H₆FIN. A mass accuracy of <5 ppm provides high confidence in the formula assignment.

Vibrational Spectroscopy (FTIR): The Functional Group Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds. It is an excellent, rapid technique for confirming the presence of key functional groups. For this compound, the most characteristic signals will be the N-H stretch, aromatic C-H stretches, and aromatic C=C stretches. The C-F and C-I bonds also have characteristic vibrations, though they can be harder to assign definitively in a complex fingerprint region.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| ~3400 | N-H stretch | Medium-Sharp | Characteristic of the indole N-H group.[11] |

| ~3100-3000 | Aromatic C-H stretch | Medium | Typical for sp² C-H bonds. |

| ~1620-1450 | Aromatic C=C stretch | Strong-Medium | Multiple bands are expected for the indole ring system.[11][12] |

| ~1250-1150 | C-F stretch | Strong | Aryl-F bond vibration. |

| ~600-500 | C-I stretch | Medium-Weak | Heavy C-I bond vibration in the low-frequency region. |

Experimental Protocol: FTIR (ATR) Acquisition

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the presence of the characteristic absorption bands.

X-Ray Crystallography: The Ultimate Structural Arbiter

Experimental Protocol: X-Ray Crystallography

-

Crystallization: The critical and often rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution using a variety of solvents and solvent mixtures.

-

Data Collection: A suitable crystal is mounted on a goniometer in a modern X-ray diffractometer. The crystal is cooled under a stream of nitrogen gas (~100-170 K) to minimize thermal motion.[14] X-ray diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.[14][15]

-

Data Analysis: The final refined structure provides precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsions) can be calculated. This data provides the ultimate confirmation of the 4-fluoro-5-iodo substitution pattern.

Conclusion: A Self-Validating System

The structural characterization of this compound is a multi-faceted process where each analytical technique provides cross-validating evidence. NMR spectroscopy defines the covalent bonding framework and the specific positions of the substituents. High-resolution mass spectrometry confirms the elemental composition with high precision. FTIR spectroscopy provides a rapid check for the expected functional groups. Finally, X-ray crystallography, when possible, offers an indisputable 3D model of the molecule. The convergence of data from these methods provides the unequivocal structural proof required for advancing this valuable chemical building block in research and development.

References

- Vertex AI Search, based on "Regioselective C5−H Direct Iodination of Indoles". This source provides detailed NMR data for a variety of substituted indoles, including experimental conditions and chemical shift referencing standards.

- Vertex AI Search, based on "1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare".

- Vertex AI Search, based on "Optical properties of 3-substituted indoles - RSC Publishing". This article describes the suite of techniques, including NMR, FTIR, and MS, used to characterize synthetic indole compounds.

- Vertex AI Search, based on "Hydrogen Bonding Complexes of Indole with Selected Ketones. Ftir Spectroscopic Research | Request PDF - ResearchGate".

- Vertex AI Search, based on "Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts - MDPI". Provides general experimental information for characterizing indole-related compounds, including IR, NMR, and HRMS.

- Vertex AI Search, based on "Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy". This document shows spectroscopic data for various isotopically labeled fluoroindoles.

- Vertex AI Search, based on "19Flourine NMR". This resource provides a good overview of the principles and utility of ¹⁹F NMR spectroscopy.

- Vertex AI Search, based on "FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate". This source provides and interprets the characteristic FTIR spectrum of the parent indole molecule.

- Vertex AI Search, based on "New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH".

- Vertex AI Search, based on "FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... - ResearchGate". This provides examples of FTIR spectra for indole and polyindole, noting characteristic peaks.

- Vertex AI Search, based on "New Journal of Chemistry Supporting Information". This document contains extensive ¹³C NMR data for various aromatic compounds, including examples of C-F coupling.

-

Human Metabolome Database, "1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738)". [Link]

-

DiVA portal, "Synthesis of 5-Fluoroindole-5-13C". [Link]

-

ResearchGate, "¹⁹F NMR results for the coupled reaction leading to the formation of... | Download Scientific Diagram". [Link]

-

TutorChase, "How can you identify the presence of halogens using mass spectrometry?". [Link]

-

ResearchGate, "Mass spectrometry of halogen-containing organic compounds". [Link]

-

NIH, "X-Ray Crystallography of Chemical Compounds - PMC". [Link]

-

Beilstein Journals, "Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions". [Link]

-

PubChem, "5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349". [Link]

-

SpectraBase, "5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts". [Link]

-

NIH, "5-Fluoro-3-(1H-indol-3-ylmethyl)". [Link]

-

Chemistry LibreTexts, "Organic Compounds Containing Halogen Atoms". [Link]

-

MDPI, "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison". [Link]

- Google Patents, "CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-".

-

YouTube, "Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL". [Link]

-

PubMed, "Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi". [Link]

-

MDPI, "Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor". [Link]

-

PubChem, "5-Fluoroindole | C8H6FN | CID 67861". [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. ossila.com [ossila.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. tutorchase.com [tutorchase.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-5-iodo-1H-indole

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Fluoro-5-iodo-1H-indole, a halogenated indole derivative of significant interest to researchers and professionals in drug development. While direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to be a practical resource for the synthesis, identification, and purification of this compound.

Molecular Structure and Spectroscopic Implications

The unique substitution pattern of this compound, with a fluorine atom at the C4 position and an iodine atom at the C5 position of the indole ring, gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing nature of the fluorine and the bulky, electron-donating (via hyperconjugation) and electron-withdrawing (via inductive effect) iodine atom significantly influence the electron density distribution within the aromatic system. This, in turn, dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous characterization.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the indole ring. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | ~11.5 | br s | - |

| H-2 | ~7.5 | t | J ≈ 2.5 |

| H-3 | ~6.5 | t | J ≈ 2.5 |

| H-6 | ~7.3 | d | J(H-F) ≈ 9.0 |

| H-7 | ~7.1 | t | J(H-H) ≈ 8.0 |

-

N-H Proton: The proton on the nitrogen atom is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

Pyrrole Ring Protons (H-2, H-3): These protons will appear as triplets due to coupling with each other. Their chemical shifts are influenced by the overall electron density of the pyrrole moiety.

-

Benzene Ring Protons (H-6, H-7): The presence of the fluorine at C4 will significantly impact the signal of the adjacent H-6 proton, leading to a doublet with a characteristic H-F coupling constant. The H-7 proton will likely appear as a triplet due to coupling with H-6.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 101 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~102 |

| C-3a | ~128 |

| C-4 | ~155 (d, ¹J(C-F) ≈ 240 Hz) |

| C-5 | ~85 |

| C-6 | ~122 (d, ²J(C-F) ≈ 20 Hz) |

| C-7 | ~112 |

| C-7a | ~136 |

-

C-4 (Fluorine-bearing Carbon): This carbon will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. Its chemical shift will be significantly downfield due to the high electronegativity of fluorine.

-

C-5 (Iodine-bearing Carbon): The "heavy atom effect" of iodine will cause the C-5 signal to be shifted significantly upfield.

-

Other Aromatic Carbons: The remaining carbon signals will be influenced by the substituents, with those closer to the fluorine atom showing coupling.

¹⁹F NMR Spectroscopy

A ¹⁹F NMR experiment would show a single resonance for the fluorine atom at the C4 position. The chemical shift of this signal can be a sensitive probe of the electronic environment. For similar fluoroindole compounds, the ¹⁹F chemical shift is often observed in the range of -120 to -130 ppm (relative to CFCl₃).[1]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3400 | N-H stretch |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1250-1000 | C-F stretch |

| ~800-600 | C-I stretch |

The presence of a sharp N-H stretching band around 3400 cm⁻¹ is a key indicator of the indole nitrogen. The C-F and C-I stretching vibrations will appear in the fingerprint region and can be used for confirmation of the halogen substitution. For comparison, the IR spectrum of 5-iodo-1H-indole-3-carbaldehyde shows a strong N-H stretch at 3239 cm⁻¹.[2]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Caption: Workflow for IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

For this compound (C₈H₅FIN), the expected exact mass is 260.9451 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) should be observed at this m/z value. The isotopic pattern will be characteristic due to the presence of iodine (¹²⁷I, 100% abundance).

Common fragmentation pathways for indoles involve the loss of HCN from the pyrrole ring. The presence of the halogen substituents will also influence the fragmentation, with potential loss of I• or F• radicals.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 261 | [M]⁺ |

| 134 | [M - I]⁺ |

| 234 | [M - HCN]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like indoles.

Caption: Workflow for mass spectrometry data acquisition using ESI.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining predictive data based on sound chemical principles with standardized experimental protocols, researchers can confidently identify and verify the structure of this important synthetic intermediate. The interplay of the fluoro and iodo substituents creates a unique spectroscopic signature that can be effectively deciphered using a multi-technique approach encompassing NMR, IR, and MS.

References

- Regioselective C5−H Direct Iodination of Indoles. (n.d.). The Royal Society of Chemistry.

- Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol. (n.d.). Benchchem.

-

¹⁹F NMR results for the coupled reaction leading to the formation of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Introduction: The Prominence of the Pyrazole Scaffold

An In-depth Technical Guide to 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide and its Chemical Class

A Note on Chemical Identification: The CAS number 1240113-40-9 provided with the topic request corresponds to the compound 4-Fluoro-5-iodo-1H-indole. This guide will instead focus on the specified chemical name, 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide , and the broader class of pyrazole carboxamide derivatives, which are of significant interest in research and development.

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry and agrochemical development due to its versatile biological activities.[1] The pyrazole ring system is present in numerous compounds that exhibit a wide array of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] The carboxamide functional group, when attached to the pyrazole core, further enhances the potential for specific biological interactions, leading to a class of compounds with significant therapeutic and commercial potential.

This guide provides a comprehensive overview of the known properties, synthesis, potential biological activities, and hazards associated with pyrazole carboxamide derivatives, with a specific focus on the structural class of 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.

Physicochemical Properties

While specific experimental data for 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is not widely available, its properties can be inferred from its structure and data on similar compounds. The table below summarizes key physicochemical descriptors for a structurally related compound, N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide.[4]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄Cl₂N₄O₃ (estimated for the target compound) | Inferred |

| Exact Mass | 359.0836826 g/mol (for a related compound) | [4] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | General knowledge of similar organic compounds |

Synthesis of Pyrazole Carboxamide Derivatives

The synthesis of pyrazole carboxamides can be achieved through various established chemical pathways. A common and effective method involves the reaction of a pyrazole carbonyl chloride intermediate with a suitable amine.[6] This general approach can be adapted to synthesize the target molecule, 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide.

A plausible synthetic route would begin with the formation of the core pyrazole ring, followed by the introduction of the carboxamide linkage. For instance, a substituted hydrazine can be reacted with a β-ketoester to form the pyrazole ring, which is then converted to the acid chloride and finally reacted with 4-amino-1-methyl-1H-pyrazole.

Figure 1: A generalized synthetic workflow for the preparation of pyrazole carboxamide derivatives.

Biological Activity and Potential Applications

The pyrazole carboxamide scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets with high affinity. Research has shown that these compounds can exhibit a range of biological activities.

-

Anticancer Activity: Several studies have investigated pyrazole derivatives for their potential as anticancer agents.[2] One proposed mechanism of action is the binding of these compounds to the minor groove of DNA, which can interfere with DNA replication and transcription in cancer cells.[7] Additionally, some pyrazole derivatives have been shown to act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[8]

-

Antifungal Activity: In the field of agrochemicals, pyrazole carboxamides are well-known as potent fungicides.[6] Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs). By inhibiting this key enzyme in the mitochondrial respiratory chain, they effectively disrupt the energy production of fungal pathogens.[9]

-

Anti-inflammatory and Analgesic Properties: The anti-inflammatory and analgesic effects of certain pyrazole derivatives have also been reported.[1] Some of these compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[1]

-

Neuroprotective Activity: Certain 4,5-dihydro-1H-pyrazole derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative processes. This suggests a potential therapeutic application in neuroprotective strategies.[10]

Figure 2: A simplified diagram illustrating the potential mechanism of action of a pyrazole carboxamide derivative as a kinase inhibitor in a cellular signaling pathway.

Experimental Protocol: In Vitro Antifungal Assay

To evaluate the potential of a novel pyrazole carboxamide derivative as an antifungal agent, a mycelium growth inhibition assay can be performed. The following is a generalized protocol.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound against various phytopathogenic fungi.

Materials:

-

Test compound (e.g., 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide) dissolved in a suitable solvent (e.g., DMSO).

-

Potato Dextrose Agar (PDA) medium.

-

Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum).[9]

-

Sterile petri dishes.

-

Micropipettes and sterile tips.

-

Incubator.

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a series of dilutions of the test compound in sterile water to achieve the desired final concentrations in the PDA medium.

-

Add the appropriate volume of each dilution to molten PDA medium to achieve the final test concentrations. Also, prepare a solvent control (with DMSO only) and a negative control (with no compound or solvent).

-

Pour the PDA medium containing the test compound or controls into sterile petri dishes and allow them to solidify.

-

From a fresh culture of the test fungus, cut a small disc (e.g., 5 mm diameter) of mycelium from the edge of the colony.

-

Place the mycelial disc in the center of each PDA plate.

-

Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the negative control plate has reached a certain size.

-

Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the solvent control.

-

Determine the EC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Hazards and Safety Precautions

While a specific safety data sheet for 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is not available, the hazards can be inferred from data on related pyrazole derivatives.[11][12] Researchers and laboratory personnel must handle these compounds with care, adhering to strict safety protocols.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11][13] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][13] |

| Mitochondrial Toxicity | Potential for acute toxicity | Some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown dose-dependent inhibition of mitochondrial respiration, leading to acute mammalian toxicity.[14][15] |

Recommended Safety Practices:

-

Engineering Controls: Work in a well-ventilated laboratory, preferably under a chemical fume hood.[16] Ensure that eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

The pyrazole carboxamide scaffold represents a highly valuable and versatile class of compounds for researchers in drug discovery and agrochemical development. While specific data on 1-(4-chlorophenyl)-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxamide is limited, the extensive research on related derivatives provides a strong foundation for understanding its potential properties, synthesis, and biological activities. The diverse pharmacological profiles, ranging from anticancer to antifungal effects, underscore the importance of continued investigation into this chemical class. As with any novel chemical entity, a thorough evaluation of its toxicological profile is crucial, and strict adherence to safety protocols is paramount during its handling and investigation.

References

-

BenchChem. Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Link

-

Yuan, G., et al. (2017). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Link

-

Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Link

-

PubChem. 1H-Pyrazole-4-carboxamide. Link

-

Li, Y., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Link

-

Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Link

-

Menpara, K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Link

-

Fisher Scientific. (2021). Safety Data Sheet for 1H-Pyrazole. Link

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. TCG Lifesciences. Link

-

Sigma-Aldrich. (2022). Safety Data Sheet for Pyrazole. Link

-

Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. ResearchGate. Link

-

Chembase.cn. N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide. Link

-

Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Link

-

Al-Ghorbani, M., et al. (2022). (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. Molecules. Link

-

Fisher Scientific. (2024). Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride. Link

-

CymitQuimica. 1H-Pyrazole, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-. Link

-

Mishra, A., et al. (2025). A comprehensive review on chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research. Link

-

ChemicalBook. 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE. Link

-

Google Patents. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Link

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Link

-

Moreno, I., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine. Link

-

Enamine. (2015). Safety Data Sheet for 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid. Link

-

Journal of Applicable Chemistry. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Link

-

PubChem. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Link

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Link

-

ACS Publications. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Buy N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide | 1020454-77-6 [smolecule.com]

- 5. 1H-Pyrazole, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(tri… [cymitquimica.com]

- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. tcgls.com [tcgls.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.com [fishersci.com]

Halogenated Indoles in Modern Drug Discovery: A Technical Guide to the Biological Significance of Fluorination and Iodination

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its versatility as a pharmacophore has driven extensive research into derivatives that offer enhanced therapeutic profiles.[6][7] Among the most impactful modifications is halogenation, particularly with fluorine and iodine. This technical guide provides an in-depth analysis of the biological significance of fluorinated and iodinated indoles for researchers, scientists, and drug development professionals. We explore how the unique physicochemical properties of fluorine and iodine are leveraged to modulate metabolic stability, receptor affinity, and pharmacokinetic properties, and to create versatile intermediates for synthesis and diagnostics. Through detailed protocols, comparative data, and mechanistic diagrams, this guide illuminates the causal relationships behind the strategic use of halogenation in modern drug design.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system, a fusion of a benzene and a pyrrole ring, is one of the most important heterocyclic scaffolds in drug discovery.[3][4] Its prevalence is rooted in its ability to mimic the side chain of the amino acid tryptophan, enabling it to participate in various biological interactions, including hydrogen bonding and π-stacking.[3] This inherent bio-compatibility has made it a "privileged structure," appearing in a vast array of FDA-approved drugs for treating conditions ranging from cancer and viral infections to neurological disorders.[2][6][8] The strategic modification of the indole core is a primary focus of medicinal chemistry, with halogenation standing out as a particularly powerful tool.

The Strategic Impact of Halogenation on Physicochemical Properties

The introduction of a halogen atom onto the indole scaffold profoundly alters its electronic and steric properties. The choice of halogen is a critical decision in drug design, dictated by the specific therapeutic objective.

Fluorine: The Small Atom with a Large Impact

Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—make it a go-to element for optimizing drug candidates.[9][10][11] More than 20% of all pharmaceuticals on the market contain fluorine, a testament to its broad utility.[9][11]

-

Metabolic Stability: The high bond dissociation energy of the C-F bond (~109 kcal/mol) makes it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[10][12][13] Replacing a metabolically vulnerable C-H bond with a C-F bond is a proven strategy to "block" oxidative metabolism, thereby increasing a drug's half-life and bioavailability.[2][10][12]

-

Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral absorption.[2][9][11] This effect is highly context-dependent and can be fine-tuned by the degree and position of fluorination.

-

Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[14] This reduction in basicity can be beneficial for avoiding off-target interactions (e.g., with the hERG channel) and improving the pharmacokinetic profile of a drug.[14]

-

Binding Affinity: Fluorine can alter the electronic distribution of the indole ring, influencing its interactions with target proteins. It can participate in favorable dipole-dipole interactions, hydrogen bonds (with amide N-H groups), and other non-covalent interactions, often leading to enhanced binding affinity and potency.[9][10][15]

Iodine: The Versatile Heavy Halogen

Iodine, while larger and less electronegative than fluorine, offers distinct advantages that are exploited in different areas of drug development and chemical biology.

-

Synthetic Handle: The C-I bond is relatively weak and highly polarizable, making iodinated indoles excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[16] This allows for the late-stage functionalization of the indole core, providing rapid access to diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Halogen Bonding: Iodine's large size and electropositive sigma-hole enable it to act as a potent halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can significantly enhance binding affinity and selectivity.

-

Diagnostics and Imaging: Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I) are widely used in nuclear medicine for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging.[17] Iodinated indole derivatives can be radiolabeled to serve as imaging agents, allowing for the non-invasive visualization of biological targets and pathways in vivo.[17]

Fluorinated Indoles: Enhancing Potency and Pharmacokinetics

The strategic incorporation of fluorine is a field-proven method to transform a promising indole lead compound into a viable drug candidate by improving its metabolic stability, potency, and selectivity.

Case Study: Enhancing Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots." By replacing a hydrogen atom at a site prone to CYP450-mediated hydroxylation with a fluorine atom, the metabolic pathway is effectively shut down.[2][10][12]

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Indole Analogs

| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |

|---|---|---|---|---|---|

| Indoles | Parent Indole | Non-fluorinated | 15 | 92.4 | Human Liver Microsomes |

| Fluorinated Indole | Fluorine at metabolic soft spot | >120 | <5.8 | Human Liver Microsomes |

Data is representative and compiled from principles described in cited literature.[12]

This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.

-

Preparation:

-

Thaw cryopreserved liver microsomes (e.g., human, rat) on ice.

-

Prepare a 0.1 M phosphate buffer solution (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM).

-

Prepare an NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase) as per the manufacturer's instructions. This system continuously provides the NADPH cofactor required by CYP450 enzymes.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

-

Add the test compound to the microsome suspension to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant from each well using LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the natural log of the percentage of compound remaining versus time.

-

Calculate the metabolic half-life (t½) from the slope of the linear regression line (k): t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[12]

-

Caption: A generalized workflow for an in vitro microsomal stability assay.[12]

Modulating Receptor Affinity: Fluorinated Indoles as 5-HT Ligands

The indole core is structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine), making indole derivatives prime candidates for interacting with serotonin (5-HT) receptors.[15] Fluorination can fine-tune these interactions to improve both affinity and selectivity. For example, fluorination of 3-(3-(piperidin-1-yl)propyl)indoles was shown to maintain high affinity for the 5-HT1D receptor while improving the overall pharmacokinetic profile.[14]

Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.[15]

Broad Therapeutic Applications

Fluorinated indoles are represented in a wide range of approved drugs and clinical candidates.

-

Anticancer: Sunitinib (Sutent®) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma.[2][18] The fluorine atom on the indole ring is crucial for its activity and pharmacokinetic profile.

-

Antiviral: Numerous fluorinated indole derivatives have shown potent activity against viruses like HIV-1 and Hepatitis C.[6][9] For example, a 4-fluorinated indole was found to be a ~50-fold more potent HIV-1 inhibitor than its non-fluorinated parent compound.[9]

-

Anti-inflammatory: Indole derivatives like Indomethacin are well-known nonsteroidal anti-inflammatory drugs (NSAIDs).[2][19] Fluorinated analogs have been developed to improve potency and selectivity for COX-2, potentially reducing gastrointestinal side effects.[9][19]

Iodinated Indoles: Versatile Tools for Synthesis and Beyond

While less common in final drug structures, iodinated indoles are invaluable tools in the drug discovery process, primarily as versatile synthetic intermediates.

Iodinated Indoles in Cross-Coupling Reactions

The C2 and C4 positions of the indole ring are often difficult to functionalize directly. Iodination at these positions provides a crucial "handle" for introducing a wide variety of substituents via transition-metal catalysis.[16][20]

This protocol describes the coupling of an iodoindole with a boronic acid to form a new C-C bond, a cornerstone of modern synthetic chemistry.

-

Reaction Setup:

-

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the C2-iodoindole (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

-

Solvent Addition:

-

Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., dioxane/H₂O or toluene/ethanol/H₂O).

-

-

Reaction:

-

Heat the reaction mixture with stirring (e.g., 80-100°C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-arylindole.

-

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Applications in Diagnostics and Chemical Biology

The ability to be selectively introduced and readily modified makes iodinated indoles useful in advanced applications.

-

Pretargeted Imaging: An iodinated indole can serve as a precursor for introducing a radiolabel. In a pretargeting strategy, a non-radioactive antibody-probe conjugate is administered first, which binds to the target tissue. Later, a small, radiolabeled molecule (derived from an iodo-precursor) is administered, which rapidly finds and reacts with the probe, minimizing systemic radiation exposure.[17]

-

Bioorthogonal Chemistry Handle: While not a bioorthogonal group itself, the iodo-group is a gateway to installing them.[21] A Sonogashira coupling, for instance, can attach a terminal alkyne to an iodoindole, which can then be used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") reactions to label biomolecules in living systems.[21][22][23][24]

Conclusion and Future Perspectives

Halogenation of the indole scaffold is a powerful, multifaceted strategy in drug discovery. Fluorination is expertly employed to enhance metabolic stability and fine-tune biological activity, directly improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Iodination, in contrast, provides a robust synthetic handle for chemical diversification and the development of sophisticated diagnostic and chemical biology tools. The continued development of novel, selective halogenation methodologies will further empower medicinal chemists to harness the unique properties of these elements, paving the way for the next generation of innovative indole-based therapeutics.

References

- Benchchem. Physicochemical Properties of 3-fluoro-2-methyl-1H-indole: A Technical Guide.

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212. [Link]

-

ChemRxiv. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. [Link]

-

El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243-7. [Link]

-

MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

ScienceDirect. (2018). Fluorine-containing indoles: Synthesis and biological activity. [Link]

-

PubMed. (2007). Synthesis of fluorinated indoles as RNA analogues. [Link]

-

ACS Publications. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. (2018). Structures of some bioactive fluorinated indole derivatives. [Link]

-

ACS Publications. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

- Benchchem.

-

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

-

ACS Publications. (2024). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

-

Figshare. (2021). On the Metabolic Stability of Fluorinated Small Molecules. [Link]

-

ScienceDirect. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

-

ResearchGate. Blockbuster drugs containing fluorinated indoles. [Link]

-

MDPI. (2022). Azidoindolines—From Synthesis to Application: A Review. [Link]

-

ResearchGate. (1993). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. [Link]

-

Royal Society of Chemistry. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

NIH. (2019). The Dark Side of Fluorine. [Link]

-